molecular formula C15H15NO2 B11869543 Methyl 6-methyl-4-(p-tolyl)picolinate

Methyl 6-methyl-4-(p-tolyl)picolinate

Cat. No.: B11869543
M. Wt: 241.28 g/mol
InChI Key: YIABKEQDXAIBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methyl-4-(p-tolyl)picolinate is an organic compound with the molecular formula C15H15NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 6-position and a p-tolyl group at the 4-position of the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-4-(p-tolyl)picolinate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with a halogenated picolinic acid ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful selection of reagents, catalysts, and reaction conditions to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-(p-tolyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-methyl-4-(p-tolyl)picolinate has several scientific research applications:

Comparison with Similar Compounds

Methyl 6-methyl-4-(p-tolyl)picolinate can be compared with other picolinic acid derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 6-methyl-4-(4-methylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C15H15NO2/c1-10-4-6-12(7-5-10)13-8-11(2)16-14(9-13)15(17)18-3/h4-9H,1-3H3

InChI Key

YIABKEQDXAIBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.